molecular formula C10H18O2 B6601708 3,3,4,4-tetramethylcyclopentane-1-carboxylic acid CAS No. 1935439-93-2

3,3,4,4-tetramethylcyclopentane-1-carboxylic acid

Cat. No.: B6601708
CAS No.: 1935439-93-2
M. Wt: 170.25 g/mol
InChI Key: PMDIADHIXPDTSF-UHFFFAOYSA-N
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Description

3,3,4,4-Tetramethylcyclopentane-1-carboxylic acid is an organic compound with the molecular formula C10H18O2 This compound is characterized by a cyclopentane ring substituted with four methyl groups and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-tetramethylcyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of cyclopentane derivatives followed by carboxylation. For instance, starting with 3,3,4,4-tetramethylcyclopentane, the compound can be carboxylated using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation and carboxylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium or nickel complexes are often employed to facilitate these reactions .

Chemical Reactions Analysis

Types of Reactions: 3,3,4,4-Tetramethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can yield alcohol derivatives, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation reactions can introduce halogen atoms into the cyclopentane ring, using reagents like bromine or chlorine under UV light.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of UV light.

Major Products Formed:

Scientific Research Applications

3,3,4,4-Tetramethylcyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,3,4,4-tetramethylcyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The methyl groups may affect the compound’s hydrophobic interactions and overall molecular stability. Pathways involved include enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

    Cyclopentane-1,2,3,4-tetracarboxylic acid: Another cyclopentane derivative with multiple carboxylic acid groups.

    1,2,3,4-Tetramethylcyclopentane: Lacks the carboxylic acid group but shares the tetramethyl substitution pattern.

Uniqueness: 3,3,4,4-Tetramethylcyclopentane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

3,3,4,4-tetramethylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-9(2)5-7(8(11)12)6-10(9,3)4/h7H,5-6H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDIADHIXPDTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC1(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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